Trimethyl(prop-2-en-1-yl)phosphanium
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Overview
Description
Trimethyl(prop-2-en-1-yl)phosphanium is a tertiary phosphine compound characterized by the presence of three methyl groups and a prop-2-en-1-yl group attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(prop-2-en-1-yl)phosphanium typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(prop-2-en-1-yl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl(prop-2-en-1-yl)phosphanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Trimethyl(prop-2-en-1-yl)phosphanium exerts its effects involves its ability to act as a nucleophile, donating electron pairs to electrophilic centers. This property makes it an effective ligand in catalysis, where it can stabilize transition states and facilitate the formation of reaction intermediates . The molecular targets and pathways involved in its action depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Trimethyl(prop-2-en-1-yl)phosphanium include other tertiary phosphines such as:
- Triphenylphosphine
- Triethylphosphine
- Tris(2-methoxyphenyl)phosphine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of methyl and prop-2-en-1-yl groups, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it particularly valuable in specific catalytic and synthetic applications .
Properties
CAS No. |
62170-29-0 |
---|---|
Molecular Formula |
C6H14P+ |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
trimethyl(prop-2-enyl)phosphanium |
InChI |
InChI=1S/C6H14P/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3/q+1 |
InChI Key |
CVIQBNKEBCPDGJ-UHFFFAOYSA-N |
Canonical SMILES |
C[P+](C)(C)CC=C |
Origin of Product |
United States |
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